molecular formula C7H4Br2ClI B6343416 1,5-Dibromo-2-chloro-4-iodo-3-methylbenzene CAS No. 1000573-72-7

1,5-Dibromo-2-chloro-4-iodo-3-methylbenzene

Cat. No.: B6343416
CAS No.: 1000573-72-7
M. Wt: 410.27 g/mol
InChI Key: JOJKSVXIQRFDAD-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-chloro-4-iodo-3-methylbenzene: is an aromatic compound with the molecular formula C7H4Br2ClI and a molecular weight of 410.27 g/mol . This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and iodine) and a methyl group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dibromo-2-chloro-4-iodo-3-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route involves:

    Bromination: Introduction of bromine atoms to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron (Fe).

    Chlorination: Introduction of a chlorine atom using chlorine gas (Cl2) in the presence of a catalyst like aluminum chloride (AlCl3).

    Iodination: Introduction of an iodine atom using iodine (I2) and an oxidizing agent such as nitric acid (HNO3).

    Methylation: Introduction of a methyl group using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to optimize reaction efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dibromo-2-chloro-4-iodo-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: Halogen atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of 1,5-dibromo-2-chloro-4-iodo-3-methylbenzoic acid.

    Reduction: Formation of this compound with reduced halogen atoms.

Scientific Research Applications

1,5-Dibromo-2-chloro-4-iodo-3-methylbenzene is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in halogen exchange reactions.

    Biology: In the study of halogenated aromatic compounds’ effects on biological systems and their potential use as bioactive molecules.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Industry: In the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-dibromo-2-chloro-4-iodo-3-methylbenzene involves its reactivity towards nucleophiles and electrophiles due to the presence of multiple halogen atoms. The halogen atoms can participate in various substitution and elimination reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • 1,3-Dibromo-2-chloro-5-methylbenzene
  • 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene
  • 1,5-Dibromo-2-chloro-4-iodo-3-ethylbenzene

Comparison: 1,5-Dibromo-2-chloro-4-iodo-3-methylbenzene is unique due to the specific positions of the halogen atoms and the methyl group on the benzene ring. This unique arrangement affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in substitution and elimination reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

1,5-dibromo-2-chloro-4-iodo-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClI/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJKSVXIQRFDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1I)Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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